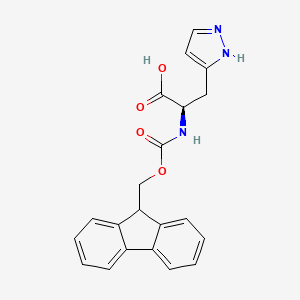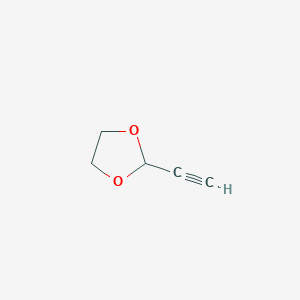
2-Ethynyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms The presence of an ethynyl group at the second position of the dioxolane ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,3-dioxolane can be synthesized through the acetalization of ethynyl-substituted aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of alternative catalysts and solvents to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form ethyl-substituted dioxolanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted dioxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1,3-dioxolane involves its ability to act as a reactive intermediate in various chemical reactions. The ethynyl group can undergo nucleophilic addition or substitution, leading to the formation of new bonds and functional groups. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthetic transformations .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A parent compound without the ethynyl group, used as a solvent and in polymer production.
2-Ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an ethynyl group, used in organic synthesis.
1,3-Dioxane: A six-membered ring analog, used in various industrial applications
Uniqueness: 2-Ethynyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
18938-38-0 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |
Clé InChI |
HNDSRQBMXGQWTD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


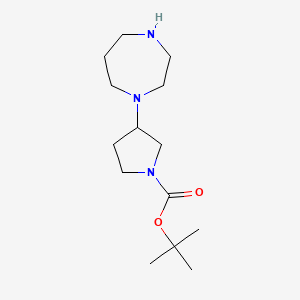
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
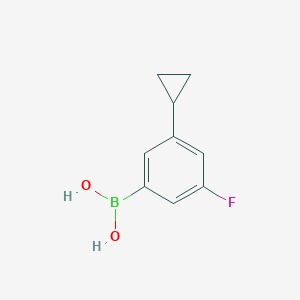
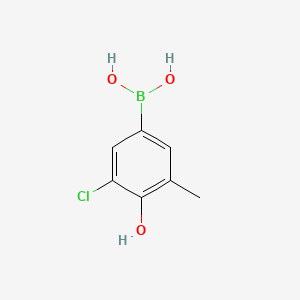


![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
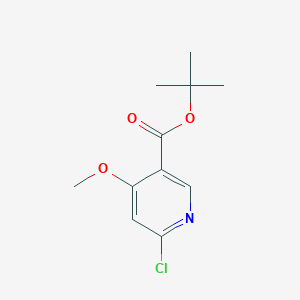
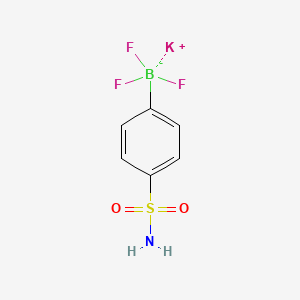
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
